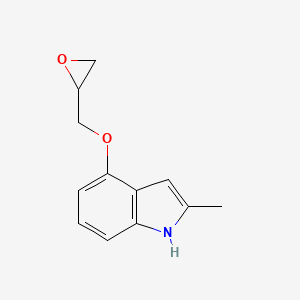

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-5-10-11(13-8)3-2-4-12(10)15-7-9-6-14-9/h2-5,9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRBPJXLXXKTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507736 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-47-5 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Scaffold in Medicinal Chemistry and Drug Discovery

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Its prevalence in nature, most notably in the amino acid tryptophan, has made it a privileged scaffold in drug design. The indole ring system is versatile, capable of engaging in various types of interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility has been exploited in the development of drugs across multiple therapeutic areas.

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic properties. The ability to functionalize the indole ring at multiple positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs.

Table 1: Prominent Indole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Vincristine | Anti-cancer |

Significance of Oxirane Containing Indole Derivatives

The incorporation of an oxirane (epoxide) ring into an indole (B1671886) scaffold introduces a reactive electrophilic site into the molecule. This three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the nucleophile. In a biological context, the nucleophiles are often amino acid residues within proteins, such as cysteine, histidine, or lysine. This ability to form covalent bonds can lead to irreversible inhibition of enzymes or receptors, which can be a desirable attribute in certain therapeutic strategies.

The strategic placement of an oxirane ring on an indole derivative can transform a reversible inhibitor into an irreversible one, potentially leading to a longer duration of action and increased potency. However, the high reactivity of the epoxide must be carefully managed to avoid off-target effects and potential toxicity. The development of oxirane-containing indole derivatives is therefore a delicate balance between achieving the desired therapeutic effect and minimizing unwanted side reactions.

Research Context and Rationale for Investigating 2 Methyl 4 Oxiran 2 Ylmethoxy 1h Indole

The rationale for investigating this specific derivative likely stems from the need to understand the complete impurity profile of Pindolol, as required by regulatory agencies. By synthesizing and characterizing potential impurities, pharmaceutical scientists can develop analytical methods to detect and quantify them in the final drug product, ensuring its safety and efficacy.

Table 2: Physicochemical Properties of 4-(oxiran-2-ylmethoxy)-1H-indole

| Property | Value |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Melting Point | 63°C actascientific.com |

Historical Perspectives on Indole and Epoxide Chemistry Relevant to the Compound

Precursor Synthesis and Functionalization for Indole Ring Formation

The key precursor for the target molecule is 2-methyl-4-hydroxy-1H-indole. The strategic placement of the hydroxyl group at the C4 position of the indole nucleus requires careful consideration of the chosen synthetic route. Several classical and modern methods for indole synthesis have been adapted to produce this crucial intermediate.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, a venerable and versatile method, remains a cornerstone in the synthesis of indole derivatives. thermofisher.comwikipedia.org This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound. wikipedia.org For the synthesis of 2-methyl-4-hydroxy-1H-indole, a potential pathway involves the reaction of (3-hydroxyphenyl)hydrazine with acetone.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride. thermofisher.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| (3-Hydroxyphenyl)hydrazine | Acetone | Acid (e.g., HCl, ZnCl₂) | 2-methyl-4-hydroxy-1H-indole | thermofisher.comwikipedia.org |

While the Fischer indole synthesis is a powerful tool, its application to the synthesis of 4-hydroxyindoles can sometimes be challenging due to potential side reactions and the need for specific substitution patterns on the starting materials.

Bischler–Napieralski Reaction and Derivatives

The Bischler–Napieralski reaction is traditionally used for the synthesis of dihydroisoquinolines. However, a related reaction, the Bischler-Möhlau indole synthesis, provides a direct route to indole derivatives. drugfuture.comwikipedia.org This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. drugfuture.com For the preparation of 2-methyl-4-hydroxy-1H-indole, this would entail the reaction of a suitable α-substituted propanone derivative with 3-aminophenol.

A modified Bischler-Möhlau reaction has been reported for the synthesis of 4-hydroxyindoles, highlighting its applicability in preparing the desired precursor. researchgate.net This approach often involves heating the reactants, and the reaction conditions can be harsh. wikipedia.org However, recent modifications have explored milder conditions to improve yields and reduce the formation of side products. researchgate.net

The mechanism of the Bischler-Möhlau synthesis involves the initial formation of an α-aminoketone, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring, followed by dehydration to yield the indole core. wikipedia.org

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

| α-Halopropanone/α-Hydroxypropanone | 3-Aminophenol | α-(3-hydroxyanilino)propanone | 2-methyl-4-hydroxy-1H-indole | drugfuture.comwikipedia.orgresearchgate.net |

Leimgruber-Batcho Method Modifications

The Leimgruber-Batcho indole synthesis is a highly efficient method that starts from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is particularly advantageous due to the ready availability of substituted o-nitrotoluenes and the generally high yields. wikipedia.org

For the synthesis of 2-methyl-4-hydroxy-1H-indole, a suitable starting material would be 2-methyl-3-nitrophenol (B1294317). The hydroxyl group would likely require protection, for instance as a benzyl (B1604629) ether, prior to the reaction sequence. A detailed procedure for the synthesis of 4-benzyloxyindole (B23222) from 2-methyl-3-nitrophenol has been described. orgsyn.org This involves the benzylation of the phenol, followed by condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form the enamine. Subsequent reductive cyclization, for example using palladium on carbon and hydrogen, yields the 4-benzyloxyindole, which can then be debenzylated to afford 4-hydroxyindole (B18505). orgsyn.org Adapting this for the 2-methyl analogue would be a viable strategy.

| Starting Material | Key Steps | Product | Reference |

| 2-Methyl-3-nitrophenol | 1. Protection of OH group (e.g., benzylation). 2. Enamine formation with DMF-DMA/pyrrolidine. 3. Reductive cyclization (e.g., Pd/C, H₂). 4. Deprotection. | 2-methyl-4-hydroxy-1H-indole | wikipedia.orgorgsyn.org |

Routes Involving 2-Alkenylanilines and Epoxide Intermediates

More contemporary methods for indole synthesis involve the cyclization of 2-alkenylanilines. These routes can proceed through various mechanisms, often catalyzed by transition metals. The general strategy involves the formation of a C-N bond between the aniline (B41778) nitrogen and the alkene moiety.

One approach involves the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines, which can be precursors to 2-alkenylanilines. orgsyn.org Another strategy involves the direct cyclization of N-substituted 2-alkenylanilines. These reactions can be designed to be metal-free as well.

A notable variation involves the epoxidation of a 2-alkenylaniline, followed by an acid-catalyzed intramolecular cyclization and elimination sequence to furnish the indole. This method provides an operationally simple pathway to indole derivatives. While a specific example for 2-methyl-4-hydroxy-1H-indole is not detailed, the general applicability of this method suggests its potential.

| Precursor | Key Steps | Product |

| Substituted 2-alkenylaniline | Epoxidation followed by acid-catalyzed cyclization-elimination | Substituted Indole |

Metal-Free Synthetic Approaches for Indole Derivatives

In recent years, there has been a significant drive towards the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. Several metal-free approaches for indole synthesis have been reported, often utilizing common reagents and mild reaction conditions.

One such method involves the C-H amination of N-Ts-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.netorganic-chemistry.org This protocol is operationally simple and has a broad substrate scope. organic-chemistry.org Another metal-free approach utilizes N-iodosuccinimide (NIS) to mediate a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines, producing indoles in very good yields under mild conditions. organic-chemistry.orgresearchgate.net

These metal-free strategies offer an attractive alternative for the synthesis of the indole core, and their application to the synthesis of 2-methyl-4-hydroxy-1H-indole would involve the preparation of a suitably substituted 2-alkenylaniline precursor.

| Precursor | Reagent | Key Features | Reference |

| N-Ts-2-alkenylaniline | DDQ | Metal-free, oxidative C-H amination | researchgate.netorganic-chemistry.org |

| N-Ts-2-alkenylaniline | NIS | Metal-free, cascade C-N bond formation/aromatization | organic-chemistry.orgresearchgate.net |

Synthesis of the Oxiran-2-ylmethoxy Side Chain

Once the 2-methyl-4-hydroxy-1H-indole precursor is obtained, the final step is the introduction of the oxiran-2-ylmethoxy side chain. This is typically achieved through a Williamson ether synthesis. richmond.edu This reaction involves the O-alkylation of the hydroxyl group of the indole with a suitable three-carbon electrophile bearing an epoxide ring.

A common and effective reagent for this transformation is epichlorohydrin (B41342). The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521), in an aqueous medium. The phenoxide ion generated from the 4-hydroxyindole acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group. This is followed by an intramolecular cyclization to form the desired oxirane ring.

A procedure for the synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole has been reported, which involves stirring 1H-indol-4-ol with epichlorohydrin in the presence of sodium hydroxide and water at room temperature. clockss.org This method can be directly applied to 2-methyl-4-hydroxy-1H-indole to yield the final target compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 2-methyl-4-hydroxy-1H-indole | Epichlorohydrin | Sodium hydroxide | Water/Toluene | This compound | clockss.org |

Epoxidation Reactions and Stereoselective Synthesis

The formation of the oxirane (epoxide) ring is a critical step in the synthesis of the title compound. While direct epoxidation of an indole derivative already bearing an unsaturated side chain is possible, a more common and versatile approach involves the reaction of a hydroxyl-substituted indole with an epoxide-containing electrophile like epichlorohydrin.

However, when considering the synthesis of analogues or alternative pathways, epoxidation reactions become central. The epoxidation of an allylic precursor, such as 4-(allyloxy)-2-methyl-1H-indole, would yield the target structure. Various reagents are available for this transformation, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or dioxiranes such as dimethyldioxirane (B1199080) (DMDO), which is known to effectively epoxidize the 2,3-double bond of indole derivatives. acs.org The synthesis of chiral epoxides can be achieved through asymmetric epoxidation methods, which are crucial for producing enantiomerically pure final compounds. wikipedia.org For instance, the Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for generating chiral epoxides, although this would require a different synthetic intermediate than 4-hydroxy-2-methyl-indole.

Introduction of the Glycidyl (B131873) Ether Moiety

The most direct and widely employed method for introducing the glycidyl ether moiety onto a phenolic substrate, such as 4-hydroxy-2-methyl-1H-indole, is through a Williamson ether synthesis. tandfonline.com This reaction typically involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon unit like epichlorohydrin or glycidyl tosylate. tandfonline.comgoogle.com

Commonly used bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride. tandfonline.comresearchgate.net The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone. tandfonline.com Phase-transfer catalysis has also been shown to be an effective method for synthesizing aryl glycidyl ethers, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.com This technique facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the epichlorohydrin. tandfonline.com

Table 1: Conditions for Aryl Glycidyl Ether Synthesis

| Reactants | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol, Epichlorohydrin | No PTC | - | 1.5 | 66 | tandfonline.com |

| Phenol, Epichlorohydrin | n-Bu₄NBr (PTC) | - | 1.5 | 75 | tandfonline.com |

| Phenol, Epichlorohydrin | K₂CO₃ / PTC | - | 1.5 | 91 | tandfonline.com |

Coupling Strategies for Indole and Epoxide Fragments

The assembly of this compound hinges on the successful formation of the ether bond between the indole core and the oxirane-containing side chain.

Etherification and Alkylation Reactions at the Indole Core

The alkylation of indoles can be complex due to the presence of two potential nucleophilic sites: the nitrogen atom (N1) and the carbon at the C3 position. mit.edubhu.ac.in However, for the synthesis of the target compound, the key reaction is the O-alkylation at the C4 position of a 4-hydroxy-2-methyl-1H-indole precursor. This reaction is a specific type of etherification.

The regioselectivity of indole alkylation is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. researchgate.net For O-alkylation of a 4-hydroxyindole, the phenolic hydroxyl group is significantly more acidic than the N-H proton of the indole ring, allowing for selective deprotonation and subsequent reaction at the oxygen atom. The reaction of the resulting phenoxide with epichlorohydrin proceeds via a nucleophilic substitution, where the chloride is displaced, followed by an intramolecular reaction to form the epoxide ring in situ if starting from glycerol (B35011) dichlorohydrin, or directly yielding the glycidyl ether if using epichlorohydrin. google.com Lewis acids such as InBr₃ have been used to catalyze the ring-opening of epoxides by indoles, typically resulting in C3-alkylation, but this highlights the reactivity of epoxides towards the indole nucleus. acs.org

One-Pot Synthetic Methodologies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. nih.gov For the synthesis of this compound and its analogues, a one-pot approach could involve the formation of the 4-hydroxyindole intermediate followed directly by O-alkylation. nih.gov For instance, a synthetic sequence starting from a suitably substituted nitrobenzene (B124822) derivative could undergo reduction and intramolecular cyclization to form the 1-hydroxyindole, which can then be alkylated in situ with an appropriate alkyl halide to yield 1-alkoxyindoles. nih.gov While this example illustrates N-alkoxyindole synthesis, a similar strategy could be envisioned for C4-O-alkylation if the cyclization precursor is designed accordingly. Such cascade or tandem reactions streamline the synthetic process, making it more attractive for large-scale production. organic-chemistry.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. tandfonline.com This technique has been successfully applied to various indole syntheses, including Fischer indolizations, cyclizations, and cross-coupling reactions. nih.govresearchgate.net

In the context of synthesizing this compound, microwave heating could be applied to the key etherification step. The reaction of 4-hydroxy-2-methyl-1H-indole with epichlorohydrin in the presence of a base could be accelerated under microwave irradiation. researchgate.net Studies have shown that palladium-catalyzed intramolecular cyclizations of enamines to form indoles are significantly enhanced by microwave heating, achieving high yields in a matter of hours compared to much longer periods under conventional heating. mdpi.com This suggests that the coupling and cyclization steps involved in the synthesis of the indole precursor and its subsequent functionalization are amenable to microwave-assisted techniques.

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Cyclization | 80 °C, 3h | 72% | 60 °C, 3h | 94% | mdpi.com |

| Fischer Indolization | Reflux, several hours | Moderate | 80 °C, 10 min | Good | researchgate.net |

Regioselective Synthesis and Cyclization Pathways

The synthesis of the target molecule is critically dependent on the regioselective construction of the 4-substituted indole core. The C4 position of indole is generally less reactive towards electrophilic substitution compared to the C3 position. acs.org Therefore, direct functionalization at C4 is challenging and often requires specialized strategies.

Several methods have been developed for the regioselective synthesis of 4-substituted indoles. nih.gov One approach involves using a directing group on the indole nitrogen or at another position to guide metalation or C-H activation to the C4 position. acs.orgtechnion.ac.il For example, an aldehyde group at C3 can direct ruthenium-catalyzed C-H activation and subsequent alkenylation at the C4 position. acs.orgnih.gov Another powerful strategy starts from appropriately substituted benzene (B151609) derivatives, such as 2,3-dihalophenols or 3-chloroanisole. nih.gov These precursors can be elaborated through a sequence of reactions, including directed ortho-metalation, Sonogashira coupling, and a final palladium-catalyzed amination/cyclization cascade to build the indole ring with a substituent specifically at the C4 position. nih.gov

Common indole cyclization strategies that can be adapted for this purpose include:

Fischer Indole Synthesis: This involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov To obtain a 4-substituted indole, a (2-substituted-phenyl)hydrazine would be required.

Larock Indole Synthesis: This palladium-catalyzed reaction couples a 2-haloaniline with an alkyne, providing a versatile route to various substituted indoles. nih.gov

Batcho-Leimgruber Indole Synthesis: A two-step process that is often used for preparing indoles with specific substitution patterns. nih.gov

The choice of cyclization pathway is crucial for installing the methyl group at C2 and the hydroxyl group at C4 of the indole precursor with high regioselectivity. beilstein-journals.org

Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization

A notable and innovative metal-free, two-step synthetic approach has been developed for the synthesis of various indole derivatives from compounds containing an aryl triazole fragment. mdpi.comnih.gov This methodology transforms the C4 and C5 carbon atoms of the triazole ring into the C2 and C3 atoms of the resulting indole structure. mdpi.com The process is particularly advantageous as it allows for the synthesis of indoles with N-substituents at the C2 position. researchgate.net

The reaction sequence begins with the ring-opening of a 1-aryl-1H-1,2,3-triazole. This initial step involves a Dimroth equilibrium, which is followed by the extrusion of nitrogen and a Wolff rearrangement. mdpi.comkab.ac.ug This cascade of reactions leads to the formation of a ketenimine intermediate. The subsequent addition of an amine nucleophile to this intermediate generates N-aryl ethene-1,1-diamines. nih.gov

In the second step, these N-aryl ethene-1,1-diamine (B14131556) intermediates undergo oxidative cyclization in the presence of iodine to yield the target 1H-indole derivatives. mdpi.comresearchgate.net The choice of the N-nucleophile used in the first step can influence the final product, providing selectivity towards either 1H-indoles or 1-aryl-1H-indoles. nih.govresearchgate.net This method has been successfully applied to create purine-indole conjugates, demonstrating its utility in synthesizing complex heterocyclic systems. mdpi.com

The versatility of this strategy is highlighted by its tolerance of both electron-donating and electron-withdrawing substituents on the aryl groups of the starting triazole conjugates. mdpi.com This robust methodology provides a valuable alternative to traditional metal-catalyzed indole syntheses.

| Step | Process | Key Intermediates | Reagents/Conditions |

|---|---|---|---|

| 1 | Triazole Ring-Opening | Ketenimine | Heat, Metal-free |

| 2 | Nucleophilic Addition | N-aryl ethene-1,1-diamine | Amine Nucleophile |

| 3 | Oxidative Cyclization | 1H-indole | Iodine |

Parallel Synthesis and Combinatorial Chemistry for Compound Library Generation

The indole scaffold is a highly significant "privileged" structure in medicinal chemistry, widely found in natural products and synthetic drugs. mdpi.comnih.gov Its chemical reactivity and amenability to modification make it an ideal core for the generation of large compound libraries for drug discovery. nih.gov Parallel synthesis and combinatorial chemistry are powerful tools that have been extensively applied to create diverse libraries of indole derivatives. mdpi.com

Combinatorial chemistry strategies focus on systematically and repetitively applying a sequence of chemical reactions to a set of starting materials to generate a large number of structurally related compounds. stanford.edu For indole derivatives, this often involves adding various building blocks to the core indole structure to explore the chemical space around it. mdpi.com This approach has been used to generate libraries of hundreds of thousands of compounds. For instance, a mixture-based library of 128,000 2-aryl indoles was synthesized and screened against a panel of G-protein coupled receptors (GPCRs), leading to the identification of potent and selective ligands. acs.org

Parallel synthesis allows for the simultaneous creation of a large number of individual compounds in separate reaction vessels. This method was employed to generate two distinct libraries of indole derivatives: 2-acyl-3-amino-indoles and novel indole derivatives from the reaction of isolated intermediates with acid chlorides. nih.gov The resulting products were purified and obtained in multi-milligram quantities, suitable for biological screening. nih.gov

These high-throughput synthetic approaches, including Diversity-Oriented Synthesis (DOS), enable the construction of libraries with high degrees of molecular skeletal and stereochemical diversity. mdpi.com The goal is to populate libraries with unique and complex molecules to increase the probability of discovering novel therapeutic leads. mdpi.comstanford.edu

| Library Type | Synthetic Strategy | Number of Compounds | Reference |

|---|---|---|---|

| 2-Acyl-3-amino-indoles | Parallel Synthesis / One-pot reaction | Library generated | nih.gov |

| Novel Indole Derivatives | Parallel Synthesis | Library generated | nih.gov |

| 2-Aryl Indoles | Combinatorial Mixture Synthesis | 128,000 | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular map can be constructed. For this compound, each technique provides unique and complementary information.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to the indole core and the oxiran-2-ylmethoxy side chain.

The indole portion is expected to show signals for the broad N-H proton, three aromatic protons on the benzene ring, one proton on the pyrrole (B145914) ring, and the methyl group protons. The oxiran-2-ylmethoxy (glycidyl) group introduces five additional protons: two from the methylene (B1212753) bridge (-O-CH₂-), one from the oxirane's CH group, and two from the oxirane's CH₂ group.

Based on data from analogous structures like 2-methyl-1H-indol-4-ol and phenyl glycidyl ether, the expected chemical shifts (δ) in a solvent like CDCl₃ are detailed below. nih.govchemicalbook.com The aromatic protons H-5, H-6, and H-7 form a coupled system, while the H-3 proton on the pyrrole ring typically appears as a singlet or a narrowly split multiplet. The protons of the oxirane ring show characteristic shifts and complex splitting patterns due to their diastereotopic nature and coupling to each other.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts and coupling constants based on analogous compounds.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -1 | ~8.0 | br s | - |

| H -3 | ~6.2 | s | - |

| H -5 | ~6.5 | d | ~7.5 |

| H -6 | ~7.0 | t | ~7.9 |

| H -7 | ~6.9 | d | ~8.2 |

| 2-CH ₃ | ~2.4 | s | - |

| 4-O-CH ₂ | ~4.0-4.2 | m | - |

| Oxirane-CH | ~3.3 | m | - |

| Oxirane-CH ₂ (a) | ~2.9 | dd | J = 5.0, 2.5 |

| Oxirane-CH ₂ (b) | ~2.7 | t | J = 4.5 |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show twelve distinct signals, corresponding to each unique carbon atom in the structure.

The indole core itself accounts for nine signals: eight from the fused ring system and one from the methyl group. The oxiran-2-ylmethoxy side chain adds three more signals for the O-CH₂, oxirane CH, and oxirane CH₂ carbons. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the aromaticity of the indole ring. The carbon attached to the oxygen (C-4) is expected to be significantly downfield. Data from 2-methyl-1H-indol-4-ol and phenyl glycidyl ether serve as a reliable basis for predicting these shifts. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts based on analogous compounds.

| Carbon Assignment | Predicted δ (ppm) |

| C -2 | ~136.0 |

| C -3 | ~100.5 |

| C -3a | ~123.0 |

| C -4 | ~152.0 |

| C -5 | ~103.0 |

| C -6 | ~121.5 |

| C -7 | ~105.0 |

| C -7a | ~135.0 |

| 2-C H₃ | ~13.5 |

| 4-O-C H₂ | ~70.0 |

| Oxirane-C H | ~50.0 |

| Oxirane-C H₂ | ~44.5 |

¹⁵N NMR Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. Although less common than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope (0.36%), it can provide valuable structural information. researchgate.net For this compound, the ¹⁵N NMR spectrum would exhibit a single signal corresponding to the indole nitrogen.

The chemical shift of the indole nitrogen is sensitive to substitution on the ring. Studies on monosubstituted indoles have shown that ¹⁵N chemical shifts can span a range of over 25 ppm. scispace.com Electron-donating groups generally cause an upfield shift (lower ppm value), while electron-withdrawing groups cause a downfield shift. Compared to unsubstituted indole, the presence of the electron-donating 2-methyl group and the 4-alkoxy group would be expected to shield the nitrogen nucleus, resulting in an upfield shift in its ¹⁵N resonance. scispace.combohrium.com This technique can be particularly useful for confirming electronic effects within the heterocyclic ring system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and, consequently, its molecular formula.

For this compound, the molecular formula is C₁₂H₁₃NO₂. The calculated exact mass for the protonated molecule, [M+H]⁺, is 204.10190 Da. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ± 5 ppm) provides definitive confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.com

Coupled Techniques (GC-MS, HPLC-MS) for Purity and Identity

Coupling a chromatographic separation technique with mass spectrometry allows for the analysis of individual components within a mixture, making it ideal for assessing the purity of a synthesized compound and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique separates volatile compounds in the gas phase before they are detected by a mass spectrometer. notulaebotanicae.ro For a molecule like this compound, which has a polar N-H group, derivatization (e.g., silylation) may be required to increase volatility and prevent peak tailing. mdpi.com The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, and a characteristic fragmentation pattern. Expected fragmentation would likely involve the cleavage of the glycidyl ether side chain and subsequent fragmentation of the stable 2-methyl-indol-4-ol core, which is known to produce major fragments at m/z 147, 146, and 118. nih.govresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC-MS is often preferred for less volatile or thermally sensitive compounds. The compound is first separated by HPLC, and the eluent is directed into a mass spectrometer. This analysis would provide a retention time specific to the compound under the given chromatographic conditions, which serves as an identifier. The associated mass spectrum would confirm the molecular weight of the eluting compound, providing a dual confirmation of its identity and establishing its purity by detecting and quantifying any potential impurities.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, experimentally recorded IR spectrum for this compound is not widely available in published literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretching: The indole ring contains a secondary amine (N-H) group, which is expected to show a moderate to sharp absorption band in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The C-H bonds of the benzene portion of the indole ring will likely produce absorption peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) and the methylene (CH₂) and methine (CH) groups of the oxirane and methoxy (B1213986) bridge would exhibit stretching vibrations typically in the 2850-3000 cm⁻¹ range.

C=C Stretching: The aromatic carbon-carbon double bonds of the indole ring are expected to show several absorption bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage (C-O-C) connecting the indole ring to the oxirane moiety would likely produce a strong, characteristic absorption band in the 1000-1300 cm⁻¹ range.

Oxirane Ring Vibrations: The epoxide (oxirane) ring has characteristic vibrations, including an asymmetrical ring stretching ("C-O stretch") near 950-810 cm⁻¹ and a "ring breathing" vibration near 1250 cm⁻¹.

A data table summarizing these expected peaks would be populated upon experimental analysis. However, due to the lack of published experimental data, this remains theoretical.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for the separation, purification, and assessment of the purity of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a product's purity. For this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) would typically be used as the stationary phase. A mixture of nonpolar and polar solvents, such as a hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient, would serve as the mobile phase. The position of the compound is visualized under UV light (typically at 254 nm). The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given set of conditions. Without experimental data, a specific Rf value cannot be provided.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound with high accuracy. A reversed-phase HPLC method is commonly used for indole derivatives. This would involve a C18 stationary phase column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, likely set at a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm or ~280 nm). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A specific retention time for the compound is not available in the literature.

For the purification of multi-gram quantities, column chromatography is the standard method. Similar to TLC, this technique would employ silica gel as the stationary phase packed into a glass column. The crude product containing this compound would be loaded onto the column and eluted with a solvent system, likely starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions would be collected and analyzed by TLC to identify those containing the pure product.

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a fundamental check of a sample's purity and confirms its empirical formula. The molecular formula for this compound is C₁₂H₁₃NO₂. The theoretical elemental composition can be calculated from its molecular weight (219.25 g/mol ).

Experimental "Found" values that are within ±0.4% of the "Calculated" values are generally considered confirmation of the compound's elemental composition and purity.

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 65.74 | Data not available |

| Hydrogen | H | 5.98 | Data not available |

| Nitrogen | N | 6.39 | Data not available |

| Oxygen | O | 14.59 | Data not available |

Note: Experimental data ("Found") is not available in published literature.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously confirm the compound's constitution and stereochemistry. To perform this analysis, a single, high-quality crystal of this compound would be required.

If a crystal structure were determined, it would provide detailed information such as:

Crystal System: (e.g., monoclinic, triclinic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances and angles between all atoms in the molecule.

Currently, there is no published X-ray crystallographic data for this compound in the scientific literature, and therefore, a table of its crystallographic parameters cannot be generated.

Design Principles for Indole-Epoxide Scaffolds

The design of biologically active indole-epoxide scaffolds is centered around the principle of combining the pharmacophoric features of the indole ring with the reactive potential of the epoxide group. The indole core can be strategically substituted to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. nih.gov

The primary design principles for these scaffolds often involve:

Target-Oriented Design: The indole and epoxide moieties are chosen to interact with specific residues within a biological target, such as an enzyme's active site. The indole may engage in π-π stacking or hydrogen bonding, while the epoxide can form covalent bonds with nucleophilic residues like cysteine or serine.

Modulation of Reactivity: The reactivity of the epoxide ring can be fine-tuned by altering the electronic properties of the indole nucleus through the introduction of electron-donating or electron-withdrawing groups.

Conformational Rigidity: The linkage between the indole and epoxide can be varied to control the molecule's conformational flexibility, which can be critical for optimal binding to a target.

Impact of Substitutions on Biological Activity Profiles

The biological activity of this compound analogues can be significantly altered by substitutions at various positions on the indole ring and the epoxide moiety.

Alkylation of the indole nitrogen (N1) is a common strategy to modify the properties of indole derivatives. researchgate.netnih.govrsc.org The N-H group of the indole is a potential hydrogen bond donor, and its substitution can have a profound impact on biological activity. nih.gov

Steric Hindrance: Introduction of bulky alkyl or aryl groups at the N1 position can introduce steric hindrance, which may either enhance or diminish binding to a target, depending on the topology of the binding site.

Lipophilicity: N-alkylation generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Electronic Effects: The nature of the substituent on the N1 position can influence the electron density of the indole ring system, which in turn can affect its reactivity and binding properties.

| Modification | General Effect on Biological Activity | Reference |

| N-H (unsubstituted) | Can act as a hydrogen bond donor, crucial for some receptor interactions. | nih.gov |

| N-alkylation | Increases lipophilicity, can alter binding affinity due to steric and electronic effects. | researchgate.net |

| N-acylation | Can modulate electronic properties and introduce additional interaction points. |

This table is a generalized representation based on SAR principles for indole derivatives.

Substitutions on the carbocyclic and pyrrolic rings of the indole nucleus are pivotal in defining the biological activity of these compounds.

C2 Position: The methyl group at the C2 position in the parent compound is a key feature. Replacing it with other alkyl or aryl groups can influence the molecule's steric and electronic properties. For instance, increasing the size of the substituent at C2 can lead to a change in binding affinity.

C4 Position: The oxiran-2-ylmethoxy group at the C4 position is a defining characteristic. Altering the length and nature of the alkoxy linker can impact the molecule's flexibility and the positioning of the reactive epoxide group relative to the indole scaffold. The introduction of different functional groups at this position can dramatically alter the compound's biological profile. nih.gov

| Position | Substituent | General Impact on Activity | Reference |

| C2 | Methyl | Provides a balance of lipophilicity and steric bulk. | |

| C2 | Other alkyl/aryl groups | Can modulate binding affinity and selectivity. | |

| C4 | Oxiran-2-ylmethoxy | Confers reactive properties and specific spatial orientation. | |

| C4 | Other alkoxy groups | Alters lipophilicity and conformational flexibility. | nih.gov |

This table is a generalized representation based on SAR principles for indole derivatives.

The oxiran-2-ylmethoxy moiety is a critical component for the potential covalent interaction of these molecules with biological targets.

Stereochemistry of the Epoxide: The stereochemistry of the oxirane ring (R or S) can be crucial for activity, as biological systems are often stereoselective.

Substitution on the Oxirane Ring: Introducing substituents on the epoxide ring can alter its reactivity and steric profile.

Length of the Methoxy Linker: Varying the length of the ether linkage (e.g., from methoxy to ethoxy or propoxy) can change the distance between the indole nucleus and the reactive epoxide, which can be critical for optimal interaction with a target.

| Modification | Potential Effect on Biological Activity |

| Change in epoxide stereochemistry | Can lead to significant differences in activity due to stereospecific interactions. |

| Substitution on the oxirane ring | May alter reactivity and introduce new steric interactions. |

| Variation in linker length | Affects the spatial positioning of the epoxide relative to the indole core. |

This table is a generalized representation based on the chemical properties of epoxides and linkers in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. jocpr.comnih.goveurjchem.com For indole derivatives, various descriptors are used to build these models.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule. For indole-epoxide analogues, electronic descriptors can help in understanding the reactivity of the epoxide ring and the non-covalent interactions of the indole nucleus.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are indicative of a molecule's ability to donate or accept electrons.

Dipole Moment: This describes the polarity of the molecule, which is important for its interaction with polar biological environments. nih.gov

Partial Atomic Charges: These can indicate sites prone to electrostatic interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule's structure. researchgate.net They encode information about the size, shape, and branching of a molecule.

Connectivity Indices (e.g., Kier and Hall indices): These describe the degree of branching and connectivity in a molecule.

Shape Indices (e.g., Kappa shape indices): These provide information about the shape of the molecule. nih.gov

Wiener Index: This is related to the compactness of a molecule.

A hypothetical QSAR equation for a series of indole-epoxide analogues might look like:

pIC50 = c0 + c1(LogP) + c2(HOMO) + c3*(Wiener Index)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is an electronic descriptor representing lipophilicity.

HOMO is an electronic descriptor.

Wiener Index is a topological descriptor.

c0, c1, c2, c3 are coefficients determined by regression analysis.

| Descriptor Type | Example Descriptors | Information Encoded | Reference |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron donating/accepting ability, polarity, electrostatic interactions | nih.gov |

| Topological | Connectivity Indices, Shape Indices, Wiener Index | Molecular size, branching, shape, and compactness | researchgate.net |

This table provides a general overview of descriptors used in QSAR studies of organic molecules.

Statistical Methods in QSAR (e.g., PCA, MLR, ANN, RNLM)

Quantitative Structure-Activity Relationship (QSAR) modeling for analogues of this compound relies on various statistical methods to build robust and predictive models. These methods help in understanding the complex relationships between the molecular structures and their biological activities.

Principal Component Analysis (PCA): PCA is a data reduction technique frequently used in the initial stages of QSAR analysis. nih.govnih.gov For a series of this compound analogues, a large number of molecular descriptors (e.g., electronic, steric, hydrophobic) can be calculated. PCA transforms these potentially intercorrelated descriptors into a smaller set of uncorrelated variables known as principal components (PCs). nih.gov This process helps in identifying the most significant descriptors that account for the major variations within the dataset and can be used to visualize the clustering of compounds based on their structural similarities. nih.gov

Multiple Linear Regression (MLR): MLR is a commonly used statistical method to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). archivepp.comnih.gov In the context of this compound analogues, an MLR model would take the form of an equation that quantitatively describes how different descriptors contribute to the observed activity. archivepp.comeurjchem.com The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. eurjchem.com

Table 1: Hypothetical MLR Model for a Series of Indole Analogues

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Represents lipophilicity; a positive coefficient suggests that higher lipophilicity may increase activity. |

| Dipole Moment | -0.21 | Represents molecular polarity; a negative coefficient suggests that lower polarity might be favorable. |

| Steric Hindrance | -0.15 | Represents the bulkiness of a substituent; a negative coefficient indicates that smaller groups may be preferred. |

| Hydrogen Bond Donors | +0.62 | Represents the number of hydrogen bond donors; a positive coefficient suggests their importance in binding. |

This table is for illustrative purposes to show how an MLR model would be presented and is not based on actual experimental data for the specified compound.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are particularly useful for modeling complex, non-linear relationships between molecular descriptors and biological activity that may not be adequately captured by linear methods like MLR. neuraldesigner.comresearchgate.netnih.gov For a set of this compound analogues, an ANN could be trained on a dataset of compounds with known activities and their corresponding descriptors. neuraldesigner.comspringernature.com Once trained, the ANN model can be used to predict the activity of new, untested analogues. springernature.comacs.org

Robust Nonlinear Methods (RNLM): These methods, such as Support Vector Machines (SVM) or Gene Expression Programming (GEP), are employed when the relationship between structure and activity is highly complex and non-linear. nih.govfrontiersin.org These approaches can handle outliers in the data more effectively than traditional methods. researchgate.net For instance, SVM can map the input data (descriptors) into a high-dimensional space to find a hyperplane that best separates compounds into different activity classes or predicts a continuous activity value. archivepp.com GEP, an extension of genetic programming, can evolve mathematical models to fit the data without assuming a predefined model structure. nih.govfrontiersin.org

Stereochemical Influence on Ligand Function and Efficacy

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are typically chiral environments like proteins and enzymes. nih.govmdpi.com For this compound, the presence of a chiral center in the oxiran-2-yl (glycidyl) moiety implies the existence of two enantiomers, (R)- and (S)-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity. mdpi.com

The biological importance of stereochemistry in structurally similar compounds is well-documented. For example, Pindolol, a non-selective beta-blocker, shares the core indole structure and a similar side chain. It is administered as a racemate, but its beta-blocking activity resides almost exclusively in the (S)-enantiomer. chromatographyonline.com This enantioselectivity is a common feature among beta-blockers, where the stereochemistry of the hydroxyl and amino groups on the side chain is critical for proper interaction with the adrenergic receptor. nih.govnih.gov

In the case of this compound, the oxirane (epoxide) ring is a reactive electrophile that can covalently bind to nucleophilic residues in a biological target. The stereochemistry of the chiral carbon in the oxirane ring will dictate the three-dimensional presentation of the epoxide to the target. This can result in one enantiomer having a much higher affinity and/or reactivity than the other, as the precise orientation required for optimal interaction may only be achievable by one of the stereoisomers. nih.gov

Table 2: Potential Pharmacological Differences Between Enantiomers

| Enantiomer | Potential Activity | Rationale |

| (S)-enantiomer | More Active | Based on analogy with structurally similar compounds like Pindolol, where the (S)-configuration is often responsible for the primary pharmacological effect. chromatographyonline.com |

| (R)-enantiomer | Less Active or Inactive | May not fit optimally into the chiral binding site of the biological target, leading to reduced or no activity. nih.gov |

This table presents a hypothetical scenario based on established principles of stereopharmacology and is not based on direct experimental data for the specified compound.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential to fully characterize its pharmacological profile. Chiral separation techniques or asymmetric synthesis would be required to isolate or produce the pure enantiomers for such studies. rsc.org Understanding the stereochemical requirements for activity is a critical aspect of drug design and development, as it can lead to the creation of more potent and selective therapeutic agents with improved therapeutic indices. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole, docking simulations can identify potential protein targets and elucidate its binding mode within the active site.

Researchers frequently employ docking to screen indole (B1671886) derivatives against various therapeutic targets, such as enzymes and receptors. nih.govmdpi.com For this specific molecule, docking studies would likely focus on targets where the indole scaffold is known to be active, such as cyclooxygenases (COX), kinases, or receptors in the central nervous system. nih.govmdpi.com The simulation would place the ligand into the binding pocket of a target protein, and a scoring function would estimate the binding affinity, often expressed as a negative value in kcal/mol (a more negative score typically indicates a stronger predicted interaction).

Key interactions that would be analyzed include:

Hydrogen Bonding: The indole -NH group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The indole ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic indole ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Covalent Interactions: The highly reactive oxirane ring is capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site, leading to irreversible inhibition. Docking programs with covalent docking capabilities would be essential to model this type of interaction.

A hypothetical docking study against a protein kinase might yield results similar to those presented in Table 1.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Hydrogen Bonds | Indole NH with backbone carbonyl of Asp145; Ether oxygen with side chain of Lys72 |

| Hydrophobic Interactions | Indole ring with Leu78, Val82; Methyl group with Ala91 |

| Pi-Pi Stacking | Indole ring with Phe140 |

| Potential Covalent Interaction | Oxirane ring with Cys135 (nucleophilic residue) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It provides valuable insights into molecular geometry, electronic properties, and reactivity.

For this compound, DFT calculations would begin with geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated. researcher.life

Electronic Structure Parameters and Reactivity Descriptors

DFT calculations can determine several key parameters that describe the electronic character and reactivity of the molecule. researchgate.net

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the oxygen atoms of the ether and oxirane would be expected to be nucleophilic sites, while the indole -NH proton would be an electrophilic site.

Table 2 presents plausible DFT-calculated parameters for the molecule, based on typical values for similar structures.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| EHOMO | -5.8 eV | Indicates electron-donating capability, localized on the indole ring. |

| ELUMO | -0.9 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.9 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.5 Debye | Indicates a polar molecule. |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent (like water) or complexed with a protein target, would provide insights into its dynamic behavior. nih.gov

When docked into a protein's active site, an MD simulation can assess the stability of the binding pose predicted by docking. nih.gov Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein or ligand are flexible or rigid. This can reveal conformational changes in the protein upon ligand binding.

Interaction Analysis: The persistence of specific interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation to confirm their importance for binding.

Ligand-Based and Structure-Based Drug Design Approaches

The scaffold of this compound can serve as a starting point for both ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD): If a set of indole derivatives with known biological activity against a specific target exists, but the target's 3D structure is unknown, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) can be applied. orientjchem.org A QSAR model would correlate the chemical properties (descriptors) of the molecules with their activity, enabling the design of new, more potent compounds based on the structure of this compound.

Structure-Based Drug Design (SBDD): With a known 3D structure of a target protein, SBDD can be used to optimize the lead compound. nih.gov Based on the docking pose and MD simulation results, modifications can be proposed to improve binding affinity and selectivity. For instance, if the 4-(oxiran-2-ylmethoxy) group is near a hydrophobic pocket, it could be replaced with a larger, more hydrophobic group to enhance interactions. The indole ring could also be functionalized at different positions to form additional favorable contacts with the receptor. nih.gov

Modeling of Receptor Allosteric Interactions and Functional Conversion

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov Indole-based compounds have been identified as allosteric modulators for various receptors, such as the cannabinoid CB1 receptor. nih.govacs.org

Computational studies can be employed to investigate the potential of this compound to act as an allosteric modulator. This involves:

Identifying Allosteric Sites: Using specialized software to predict potential allosteric binding pockets on a receptor surface.

Docking and MD Simulations: Docking the compound into the predicted allosteric site and running MD simulations to assess the stability of the complex.

Analyzing Conformational Changes: The MD simulation trajectories would be analyzed to see if the binding of the compound at the allosteric site induces conformational changes at the distant orthosteric site, which could enhance or inhibit the binding of the native ligand. nih.gov This functional conversion is a key aspect of allosteric modulation. nih.gov

Pharmacological Investigations Preclinical Focus

In Vitro Pharmacological Characterization

Receptor Binding Assays and Affinity Studies

No data is available on the binding affinity of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole to any specific biological receptors.

Enzyme Inhibition Assays (e.g., VEGFR-2 kinase, COX, LOX)

There are no published studies detailing the inhibitory activity of this compound against key enzymes such as VEGFR-2 kinase, cyclooxygenases (COX), or lipoxygenases (LOX).

Functional Assays (e.g., Cell-Cell Fusion, GTPγS binding)

Information regarding the functional effects of this compound in cellular or biochemical functional assays is not available in the scientific literature.

Investigation of Molecular Targets and Pathways (e.g., NF-κB, AhR, PXR)

There is no evidence or research to suggest that this compound has been investigated for its effects on molecular pathways such as NF-κB, AhR, or PXR.

In Vivo Preclinical Efficacy Studies

Evaluation in Animal Models (e.g., Human Tumor Xenograft Models, Rodent Models of Dipsogenia)

No preclinical studies in animal models, including human tumor xenograft models or rodent models of dipsogenia, have been published for this compound.

Assessment of Specific Biological Activities

No direct studies on the anti-inflammatory properties of this compound have been reported. However, research on other substituted indole (B1671886) derivatives suggests that this class of compounds holds potential as anti-inflammatory agents. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. nih.gov Several of these compounds demonstrated significant inhibition of inflammation. nih.gov

Similarly, novel indole-2-one derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov One of the most potent compounds, 7i, also demonstrated protective effects in a mouse model of LPS-induced sepsis. nih.gov Furthermore, studies on 3-methyl indole derivatives have indicated promising anti-inflammatory potential in animal models. cuestionesdefisioterapia.com

Table 1: Anti-inflammatory Activity of Structurally Related Indole Derivatives

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | Carrageenan-induced rat paw edema | Compounds S3, S7, and S14 showed significant inhibition of edema, comparable to indomethacin. nih.gov | nih.gov |

| Indole-2-one derivatives | LPS-stimulated RAW264.7 macrophages | Compound 7i potently inhibited TNF-α and IL-6 release and protected mice from LPS-induced septic death. nih.gov | nih.gov |

| 3-methyl Indole derivatives | Carrageenan-induced rat paw oedema | Derivatives showed promising anti-inflammatory effects in vivo. cuestionesdefisioterapia.com | cuestionesdefisioterapia.com |

| 1-(1H-indol-1-yl)-2-(sübstituephenoxy)-ethan-1-one derivatives | Carrageenan-induced rat paw edema | Compound M2 showed significant anti-inflammatory activity at a dose of 400 mg/kg. tandfonline.com | tandfonline.com |

The anti-proliferative potential of indole derivatives has been extensively explored. While no data exists for this compound, studies on 3-methyl-2-phenyl-1H-indole analogs have revealed significant activity against various human tumor cell lines. nih.govacs.org For example, compounds 32 and 33 from this series exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cell lines. nih.govacs.org The mechanism of action for some of these compounds has been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govacs.org

Furthermore, a series of 2,3-disubstituted indoles have been described that display cytostatic effects, suggesting their potential in combating apoptosis-resistant cancers. nih.gov

Table 2: Anti-proliferative Activity of Structurally Related 3-Methyl-2-phenyl-1H-indole Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 32 | HeLa | <5 | nih.govacs.org |

| A2780 | <5 | nih.govacs.org | |

| MSTO-211H | <5 | nih.govacs.org | |

| 33 | HeLa | <5 | nih.govacs.org |

| A2780 | <5 | nih.govacs.org | |

| MSTO-211H | <5 | nih.govacs.org | |

| 30 | HeLa | 7.9 | acs.org |

| A2780 | 2.3 | acs.org | |

| MSTO-211H | 2.9 | acs.org |

The antiviral potential of indole-containing compounds has been investigated against a variety of viruses. researchgate.netnih.gov However, specific data for this compound is lacking. It is noteworthy that one study on indole derivatives suggested that the presence of a glycidyl (B131873) (oxirane) group might be unfavorable for anti-HCV (Hepatitis C virus) activity. nih.gov This is attributed to the high chemical reactivity of the oxirane ring with nucleophiles, which could lead to non-specific interactions and potential toxicity. nih.gov

In contrast, other research has shown that certain indole derivatives can exhibit antiviral properties. For instance, a series of indole derivatives containing a quinoline (B57606) moiety demonstrated significant activity against the Tobacco Mosaic Virus (TMV). researchgate.net The compound W20, in particular, showed potent curative and protective effects, with EC50 values of 84.4 µg/mL and 65.7 µg/mL, respectively. researchgate.net

Table 3: Antiviral Activity of Structurally Related Indole Derivatives

| Compound Class | Virus | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Indole derivatives with glycidyl group | Hepatitis C Virus (HCV) | Potentially unfavorable | The oxirane ring's reactivity may lead to non-specific activity and toxicity. nih.gov | nih.gov |

| Indole derivatives with quinoline moiety | Tobacco Mosaic Virus (TMV) | Significant | Compound W20 had curative and protective EC50 values of 84.4 and 65.7 µg/mL, respectively. researchgate.net | researchgate.net |

While there are no specific antibacterial studies on this compound, the broader class of synthetic indole derivatives has shown promise. For example, two compounds, SMJ-2 and SMJ-4, were found to have bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were discovered during a screening for efflux pump inhibitors. nih.gov

Another study focused on 2-(4-methylsulfonyl phenyl) indole derivatives, with compound 7g emerging as a potent antibacterial agent against several bacterial strains, including MRSA and E. coli. nih.gov

Table 4: Antibacterial Activity of Structurally Related Indole Derivatives

| Compound | Bacterial Strain(s) | Activity | Key Findings | Reference |

|---|---|---|---|---|

| SMJ-2 | S. aureus ATCC-MRSA 43300 | Bactericidal | Showed a 2.5 log10 reduction in colony-forming units after 12 hours. nih.gov | nih.gov |

| SMJ-4 | S. aureus ATCC-MRSA 43300 | Bactericidal | Showed a 1.3 log10 reduction in colony-forming units after 12 hours. nih.gov | nih.gov |

| 7g | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Potent antibacterial | Exhibited significant growth inhibition against a range of bacteria. nih.gov | nih.gov |

The indole nucleus is a key structural feature in several compounds with activity against trypanosomes, the protozoan parasites responsible for diseases like African sleeping sickness. nih.govplos.orgnih.gov Although this compound has not been specifically tested, research on other indole derivatives highlights the importance of this scaffold for antitrypanosomal activity.

A study on diamidine indole derivatives, designed based on the known antitrypanosomal agent DAPI, revealed that many of these compounds exhibited excellent inhibitory activity against Trypanosoma brucei with IC50 values in the nanomolar range. mdpi.com The indole moiety has been identified as being pivotal for the antitrypanosomal and Trypanothione Synthetase (TryS) inhibitory activity of a class of compounds known as N5-substituted paullones. nih.govplos.orgnih.gov

Table 5: Antitrypanosomal Activity of Structurally Related Indole Derivatives

| Compound Class | Parasite | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Diamidine indole derivatives | Trypanosoma brucei | Excellent | Many compounds showed IC50 values in the nanomolar range. mdpi.com | mdpi.com |

| N5-substituted paullones | Trypanosoma brucei | Active | The indole motif is essential for antitrypanosomal activity. nih.govplos.orgnih.gov | nih.govplos.orgnih.gov |

Future Directions in Research on 2 Methyl 4 Oxiran 2 Ylmethoxy 1h Indole

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research should focus on developing more efficient, cost-effective, and environmentally benign methods for producing 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. While classical indole (B1671886) syntheses like the Fischer method are established, they often involve harsh conditions. researchgate.net Modern green chemistry approaches could offer substantial improvements. benthamdirect.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for indole derivatives. tandfonline.comtandfonline.com Applying microwave irradiation to the key steps of the synthesis could offer a greener alternative to conventional heating. researchgate.net

Use of Greener Solvents: Replacing traditional organic solvents with water or ionic liquids would significantly reduce the environmental impact of the synthesis. openmedicinalchemistryjournal.com

Catalyst Innovation: Investigating novel catalysts, such as nanocatalysts or solid acid catalysts, could enhance reaction efficiency and selectivity, while allowing for easier separation and recycling. benthamdirect.comopenmedicinalchemistryjournal.com

One-Pot Reactions: Designing a synthetic sequence where multiple steps are performed in a single reaction vessel (a "one-pot" reaction) would improve efficiency by reducing the need for intermediate purification steps. tandfonline.com

| Approach | Potential Advantage | Reference Reaction Type |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased yield | Fischer-indole synthesis researchgate.net |

| Ionic Liquids | Reusable, non-volatile solvent/catalyst | Michael addition for 3-substituted indoles openmedicinalchemistryjournal.com |

| Water as Solvent | Non-toxic, inexpensive, environmentally benign | Multi-component reactions openmedicinalchemistryjournal.com |

| Nanocatalyst Use | High efficiency, recyclability, solvent-free conditions | Synthesis of bis(indolyl) methanes tandfonline.com |

Advanced SAR and QSAR Studies for Enhanced Potency and Selectivity

To optimize the therapeutic potential of this compound, detailed Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential. These studies correlate the compound's chemical structure with its biological activity. nih.gov

Future research should involve:

Systematic Modification: Synthesizing a library of analogues by modifying each part of the molecule: the methyl group at position 2, the oxirane ring, and the indole core itself.

QSAR Modeling: Using computational methods like multiple linear regression (MLR) to build models that predict the biological activity of new, unsynthesized derivatives. eurjchem.com Such models can identify key physicochemical properties (e.g., lipophilicity, electronic properties) that govern potency. nih.govresearchgate.net For instance, a QSAR study on other 2-substituted indoles revealed that an optimal range of lipophilicity for the substituent at the C2 position was crucial for affinity to melatonin (B1676174) receptors. nih.gov

Target Selectivity: The oxirane group is a key feature that can react with nucleophiles in biological targets. SAR studies would be critical in tuning this reactivity to achieve selectivity for a specific target enzyme or receptor, thereby minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new drug candidates. researchgate.netmednexus.org For this compound, AI can be leveraged in several ways:

De Novo Design: AI algorithms, such as generative models, can design novel indole derivatives with predicted high activity and desirable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govmdpi.com

Predictive Modeling: Deep neural networks can be trained on existing data from other indole compounds to predict the biological activity, toxicity, and pharmacokinetic profiles of new analogues, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those that are likely to interact with a specific biological target, potentially identifying new uses for the this compound scaffold. researchgate.net

Investigation of Underexplored Biological Targets and Therapeutic Areas